molecular formula C10H13NO B3157976 O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine CAS No. 854383-10-1

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine

Cat. No. B3157976
CAS RN: 854383-10-1
M. Wt: 163.22 g/mol
InChI Key: QFPZXDXWAGDEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. DMPO has a unique structure that allows it to scavenge free radicals and reactive oxygen species (ROS), making it an important tool in the study of oxidative stress and related diseases.

Mechanism of Action

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine works by reacting with free radicals and ROS, forming stable adducts that can be analyzed using various spectroscopic techniques. This compound can also act as an antioxidant, preventing the formation of ROS and protecting cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the ability to scavenge free radicals and ROS, reduce oxidative stress, and protect cells from damage. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine is its stability, which allows it to be used in a wide range of experimental conditions. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound can be toxic at high concentrations and may interfere with certain experimental assays.

Future Directions

There are a number of potential future directions for research involving O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine, including the development of new synthetic methods, the exploration of its antioxidant and anti-inflammatory properties, and the investigation of its potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, this compound could be used in combination with other antioxidants or ROS scavengers to enhance their efficacy and reduce toxicity.

Scientific Research Applications

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine has been used in a wide range of scientific research applications, including the study of oxidative stress, free radical biology, and antioxidant activity. This compound is particularly useful in the study of ROS in biological systems, as it can trap and stabilize ROS for analysis.

properties

IUPAC Name

O-(2,3-dihydro-1H-inden-5-ylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-12-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPZXDXWAGDEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 2
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 3
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 4
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 5
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 6
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine

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